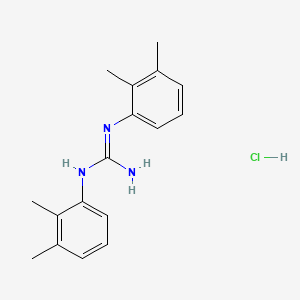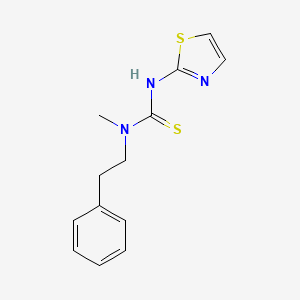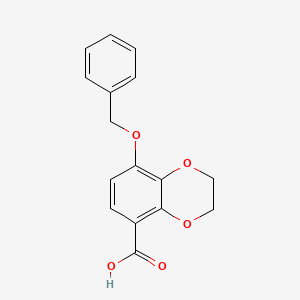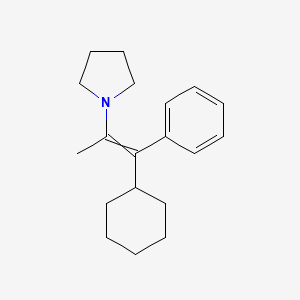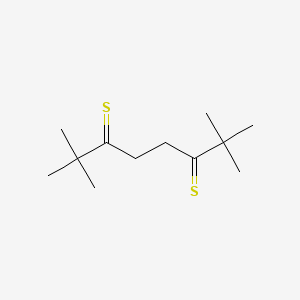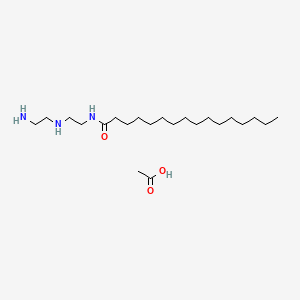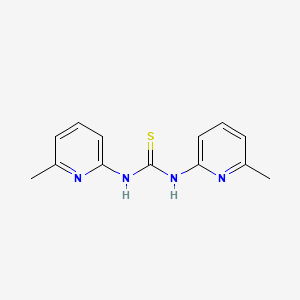![molecular formula C7H11Na B15178080 Sodium, bicyclo[2.2.1]hept-1-yl- CAS No. 71477-81-1](/img/structure/B15178080.png)
Sodium, bicyclo[2.2.1]hept-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sodionorbornane is a chemical compound belonging to the norbornane family, characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Sodionorbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with sodium hydride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, with the sodium hydride acting as a strong base to deprotonate the norbornene, leading to the formation of 1-Sodionorbornane .
Industrial Production Methods: In an industrial setting, the production of 1-Sodionorbornane may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of 1-Sodionorbornane produced on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Sodionorbornane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or iodine, to form halogenated norbornane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, iodine.
Major Products Formed:
Oxidation: Norbornane derivatives with functionalized carbon substituents.
Reduction: Reduced norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Sodionorbornane and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, 1-Sodionorbornane derivatives may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Norbornene: A closely related compound with a similar bicyclic structure.
Norbornadiene: Another related compound, known for its use in photochemical reactions and as a ligand in coordination chemistry.
Uniqueness of 1-Sodionorbornane: 1-Sodionorbornane stands out due to its unique sodium-substituted structure, which imparts distinct reactivity and properties compared to other norbornane derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
71477-81-1 |
|---|---|
Molekularformel |
C7H11Na |
Molekulargewicht |
118.15 g/mol |
InChI |
InChI=1S/C7H11.Na/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
CGJBXRQSYXUCFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[C-]2CCC1C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


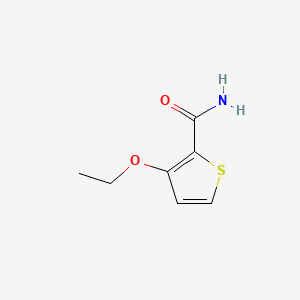
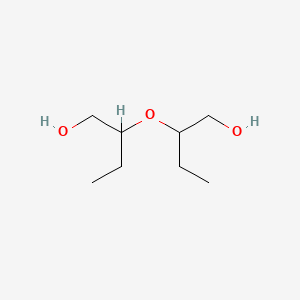
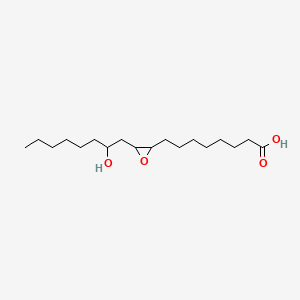
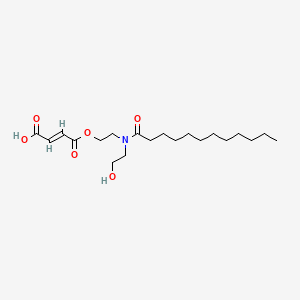
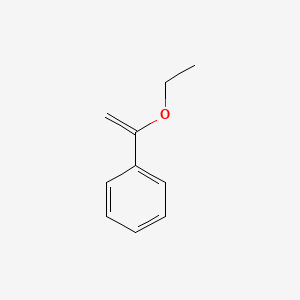
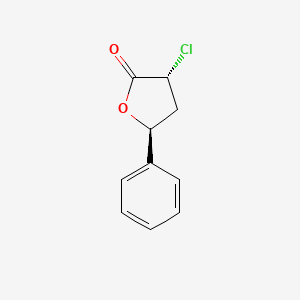
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
